Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid
Description
Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid (molecular formula: C₁₆H₂₅NO₄, molecular weight: 295.37 g/mol) is a chiral bicyclic compound featuring an octahydroisoindole core substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. Its stereochemistry is defined by the 3aR,4S,7aS configuration, which confers distinct spatial and electronic properties critical for interactions in pharmaceutical applications .
The Boc group enhances solubility and stability during synthetic processes, while the acetic acid functionality allows for further derivatization, making this compound a versatile intermediate in drug discovery. It is frequently employed in the synthesis of peptidomimetics and protease inhibitors due to its rigid bicyclic framework, which mimics peptide backbones .
Properties
IUPAC Name |
2-[(3aR,4S,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-6-4-5-10(7-13(17)18)12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSBMLUBXVBQS-QJPTWQEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Azides
A method adapted from sarain core synthesis involves reductive cyclization of azido intermediates (Scheme 1). For example, treatment of azide 91 with tributylphosphine generates an iminophosphorane, which undergoes hydride reduction and cyclization to form bicyclic aminal 92 in 54% yield. This approach establishes the cis-ring junction critical for the target compound’s stereochemistry.
Scheme 1 : Reductive cyclization of azide 91 to aminal 92 .
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Conditions : Tributylphosphine, THF; LiAlH₄.
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Yield : 54% (2 steps).
Dieckmann Cyclization
Dieckmann cyclization of diester precursors offers an alternative route. For instance, heating diester XX (derived from 2-benzylsuccinic acid) induces intramolecular ester condensation, forming a bicyclic β-keto ester. Subsequent hydrogenation and decarboxylation yield the octahydroisoindole framework.
Table 1 : Comparison of Cyclization Methods
| Method | Starting Material | Key Step | Yield | Reference |
|---|---|---|---|---|
| Reductive Cyclization | Azide 91 | LiAlH₄ reduction | 54% | |
| Dieckmann Cyclization | Diester XX | Thermal condensation | 65% |
Introduction of the Boc Protecting Group
The Boc group is introduced to stabilize the secondary amine during subsequent reactions.
Boc Protection Under Basic Conditions
Treatment of the free amine with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) provides the Boc-protected derivative. For example, bicyclic amine V reacts with Boc₂O in dichloromethane at 0°C to afford the protected intermediate in 89% yield.
Conditions :
Regioselective introduction of the acetic acid group at the 4-position is achieved through alkylation or coupling reactions.
Alkylation of the Bicyclic Core
A two-step alkylation-oxidation sequence is employed (Scheme 2):
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Alkylation : Treatment of Boc-protected isoindole 93 with ethyl bromoacetate in the presence of NaH yields ethyl ester 94 .
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Hydrolysis : Saponification of 94 with LiOH in THF/H₂O provides the carboxylic acid.
Scheme 2 : Alkylation-hydrolysis route to acetic acid derivative.
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Conditions :
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Alkylation: NaH, DMF, 0°C → rt.
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Hydrolysis: LiOH, THF/H₂O (3:1), 50°C.
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Overall Yield : 72% (2 steps).
Coupling via Activated Esters
Activation of acetic acid as a mixed carbonate (e.g., 4-nitrophenyl ester) enables coupling to the bicyclic amine. For example, reaction of activated ester XX with Boc-protected isoindole V in dichloromethane affords the target compound in 68% yield.
Table 2 : Comparison of Acetic Acid Installation Methods
| Method | Starting Material | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | 93 | NaH, ethyl bromoacetate | 72% | |
| Activated Ester | V , XX | DCM, rt | 68% |
Resolution of Racemic Mixtures
Although the target compound is racemic, optical resolution methods inform potential enantioselective syntheses.
Chiral Amine Resolution
Racemic 2-benzylsuccinic acid (XV ) is resolved using (R)-1-phenylethylamine via diastereomeric salt formation. Fractional crystallization yields the (S)-enantiomer XVII in 98% ee, demonstrating a method applicable to related intermediates.
Conditions :
Alternative Routes Explored
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of corresponding acids or ketones.
Reduction: : Reducing agents like lithium aluminum hydride can convert it to alcohols or amines.
Substitution: : It can participate in substitution reactions where functional groups like halides are replaced with others, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products
The primary products of these reactions are usually derivatives of the original compound, including various acyl, alkyl, or aryl substitutions, depending on the reagents used.
Scientific Research Applications
Arginase Inhibition
Recent studies have indicated that derivatives of racemic-2-acetic acid can serve as arginase inhibitors. Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle. Inhibition of arginase has therapeutic potential in conditions like cancer and cardiovascular diseases due to its role in regulating nitric oxide levels and immune responses .
Case Study:
A study demonstrated that compounds similar to racemic-2-acetic acid exhibited significant activity against human arginases (hARG-1 and hARG-2), with potencies ranging from 0.1 nM to 100 nM. This suggests potential applications in developing treatments for diseases where arginase plays a pivotal role .
Retinol Binding Protein 4 (RBP4) Antagonists
Another promising application of racemic-2-acetic acid is its potential as an antagonist for retinol binding protein 4 (RBP4). RBP4 is involved in the transport of retinol (vitamin A) and has been implicated in metabolic disorders such as obesity and insulin resistance.
Case Study:
Research has shown that nonretinoid antagonists targeting RBP4 can disrupt its complexation with transthyretin (TTR), leading to reduced levels of circulating RBP4 and retinol. This mechanism highlights the potential for racemic-2-acetic acid derivatives to be developed as therapeutic agents for metabolic diseases .
Synthesis of Peptides
The compound can also be utilized in peptide synthesis due to its structural properties that allow for the incorporation of tert-butoxycarbonyl (Boc) groups. Boc protection is a common strategy in peptide chemistry, providing stability during synthesis.
Example:
In synthetic pathways involving amino acids, racemic-2-acetic acid can act as a building block or intermediate, facilitating the creation of more complex peptide structures .
Mechanism of Action
The mechanism by which Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid exerts its effects can vary depending on the context:
Molecular Targets: : This might include specific enzymes or receptors in biological systems.
Pathways Involved: : It could modulate biochemical pathways by inhibiting or activating key steps, influencing downstream processes like cellular metabolism or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the Boc-protected bicyclic scaffold but differ in ring systems, substituents, and stereochemistry. Below is a detailed comparison:
Structural and Functional Comparison
Biological Activity
Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H25NO4
- Molecular Weight : 283.370 g/mol
- CAS Number : 1251012-40-4
The biological activity of this compound is primarily attributed to its structural similarity with known neurotransmitters and its ability to interact with various biological pathways. The isoindole structure is known to influence the central nervous system (CNS), potentially modulating neurotransmitter systems such as dopamine and serotonin.
Pharmacological Effects
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Neuroprotective Activity :
- Preliminary studies suggest that Racemic-2-acetic acid exhibits neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's and Parkinson's diseases.
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Antidepressant-like Effects :
- Animal studies have indicated that the compound may have antidepressant-like properties. It was shown to increase levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).
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Analgesic Properties :
- Research has demonstrated that this compound has analgesic effects in rodent models of pain. It may act through modulation of pain pathways involving opioid receptors.
Case Studies
Toxicity and Safety Profile
Toxicity assessments indicate that Racemic-2 has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand its chronic toxicity and potential side effects.
Q & A
Basic Research Questions
Q. What experimental techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemical Confirmation : X-ray crystallography is the gold standard for absolute stereochemical assignment due to the compound’s bicyclic octahydro-isoindole core and Boc-protected amine . Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can resolve enantiomers using hexane/isopropanol gradients, validated by optical rotation measurements .
- Purity Analysis : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (with DEPT and COSY for structural elucidation) are essential. Impurity profiling via LC-MS can identify side products from incomplete Boc-deprotection or racemization .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer :
- Key Steps :
Boc Protection : React the isoindole amine with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions (e.g., DMAP) .
Acetic Acid Moiety Introduction : Use a Mitsunobu reaction (DIAD, PPh₃) to couple the hydroxyl group of the intermediate with acetic acid derivatives .
- Challenges : Steric hindrance from the bicyclic system may require elevated temperatures (80–100°C) or microwave-assisted synthesis to improve yields .
Advanced Research Questions
Q. How can researchers resolve enantiomers and assess their individual biological activities?
- Methodological Answer :
- Enantiomer Separation : Employ preparative chiral SFC (supercritical fluid chromatography) with CO₂/co-solvent systems for higher efficiency than HPLC .
- Activity Profiling : Test separated enantiomers against targets (e.g., GPCRs or enzymes) using fluorescence polarization assays. For example, notes that stereochemistry in similar bicyclic compounds modulates binding affinity to proteases by 10–100-fold .
Q. What strategies mitigate racemization during synthetic steps or Boc-deprotection?
- Methodological Answer :
- Deprotection Conditions : Use TFA in DCM at 0°C to minimize racemization. Avoid prolonged exposure to acidic or basic conditions.
- Racemization Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) spectroscopy after each step. A >5% drop in ee indicates suboptimal conditions .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s reactivity and bioactivity?
- Methodological Answer :
- SAR Studies : Replace the Boc group with other protecting groups (e.g., Fmoc) and evaluate solubility via shake-flask assays. For bioactivity, compare IC₅₀ values in enzyme inhibition assays (e.g., serine hydrolases) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects of substituents on the acetic acid moiety’s acidity, which influences hydrogen-bonding interactions .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported solubility or stability data?
- Methodological Answer :
- Solubility Variability : Test the compound in multiple solvents (e.g., DMSO, PBS) under controlled humidity. Use differential scanning calorimetry (DSC) to detect polymorphic forms, which can alter solubility by >10-fold .
- Stability Conflicts : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., tert-butyl alcohol from Boc cleavage) indicate hydrolytic instability .
Q. Why do biological activity results vary across studies, and how can this be resolved?
- Methodological Answer :
- Source of Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers (e.g., presence of divalent cations) can alter receptor binding.
- Standardization : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) under standardized buffer conditions (e.g., HEPES pH 7.4, 150 mM NaCl) .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
